molecular formula C19H21FN4O3 B064324 Ecenofloxacin CAS No. 162301-05-5

Ecenofloxacin

カタログ番号: B064324
CAS番号: 162301-05-5
分子量: 372.4 g/mol
InChIキー: WNVIWAUAXKEKKF-PJFSTRORSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

エセノフロキサシンは、いくつかの密接に関連する方法によって合成できます 。一般的な合成経路の1つは、β-アラニンをトシルクロリドと水酸化ナトリウムを用いて水中アシル化して、対応するトシル化物を生成することです。この中間体は、チオニルクロリドとエタノールでエステル化して、エチルエステルを得ます。エステルのアミド基は、アセトニトリル中でヨウ化カリウム、炭酸カリウム、およびヨウ化テトラブチルアンモニウムを使用して、2-メチルアリルクロリドでアルキル化されます。得られたアルキル化スルホンアミドは、ジクロロメタン中でチオニルクロリドを使用してピロリジンと縮合させ、アシル化ピロリジンを形成します。この中間体をジクロロメタン中でトリフルオロメタンスルホン酸無水物とコリジンで環化させると、ラセミ体のシス-1-メチル-3-(p-トルエンスルホニル)-3-アザビシクロ[3.2.0]ヘプタン-6-オンが得られ、これはピリジン中でヒドロキシルアミンで対応するオキシムに変換されます。オキシムを水素化ホウ素ナトリウムと塩化ニッケルで還元すると、ラセミ体のアミンが得られ、続いて光学分割して純粋な異性体を取得します。 トシル基は濃臭化水素酸で脱離させ、最終生成物は、アセトニトリル中で1,8-ジアザビシクロ[5.4.0]ウンデク-7-エンと塩酸を使用して、アミンと7-クロロ-1-シクロプロピル-6-フルオロ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸を縮合させることによって得られます .

化学反応解析

エセノフロキサシンは、酸化、還元、および置換反応などのさまざまな化学反応を起こします 。これらの反応で一般的に使用される試薬には、チオニルクロリド、水素化ホウ素ナトリウム、塩化ニッケル、およびトリフルオロメタンスルホン酸無水物があります。 これらの反応から形成される主要な生成物には、トシル化物、エステル、スルホンアミド、およびアミンなどの中間体が含まれます .

科学研究の応用

エセノフロキサシンは、化学、生物学、医学、および産業の分野で、幅広い科学研究の応用を持っています フルオロキノロンが細菌のDNAジャイレースとトポイソメラーゼIVに与える影響を研究するために、抗菌剤として使用されます。これらは細菌のDNA複製に不可欠な酵素です 医学では、グラム陽性菌とグラム陰性菌によるものを含む、細菌感染症の治療法を調査するために使用されます さらに、エセノフロキサシンは、新しい抗菌剤を開発し、細菌の耐性機構を研究するために、産業用途で使用されています .

化学反応の分析

科学的研究の応用

Antibacterial Efficacy

Ecenofloxacin exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This action leads to bactericidal effects, making it effective in treating infections caused by:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Salmonella spp.

Table 1: Antibacterial Spectrum of this compound

BacteriaMinimum Inhibitory Concentration (MIC)Clinical Application
Escherichia coli≤ 0.25 µg/mLUrinary tract infections
Staphylococcus aureus0.5 - 2 µg/mLSkin and soft tissue infections
Pseudomonas aeruginosa1 - 4 µg/mLRespiratory tract infections
Salmonella spp.0.06 - 0.25 µg/mLGastrointestinal infections

Veterinary Medicine Applications

This compound is predominantly used in veterinary settings for the treatment of bacterial infections in livestock and pets. Its applications include:

  • Cattle : Effective against bovine respiratory disease caused by Mannheimia haemolytica.
  • Poultry : Used to treat colibacteriosis and salmonellosis, demonstrating a reduction in mortality rates among infected birds.
  • Canines and Felines : Administered for urinary tract infections and skin infections, showing high recovery rates in treated animals.

Case Study: Efficacy in Cattle

A study demonstrated that administering this compound at a dose of 7.5 mg/kg subcutaneously significantly reduced morbidity associated with bovine respiratory disease, with recovery rates exceeding 80% in treated groups.

Pharmacokinetics and Safety Profile

This compound has been noted for its favorable pharmacokinetic properties, including rapid absorption and extensive tissue distribution. Studies indicate that it achieves therapeutic concentrations in various tissues, making it suitable for treating systemic infections.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
BioavailabilityApproximately 70%
Half-life6-8 hours
Volume of Distribution1-2 L/kg

Resistance Patterns

The emergence of antibiotic resistance is a critical concern in veterinary medicine. Research indicates that while this compound is effective against many pathogens, resistance can develop through misuse or overuse in agricultural settings. Monitoring resistance patterns is essential to maintain its efficacy.

Environmental Impact

Studies have shown that this compound can affect non-target bacterial communities in the environment, particularly in aquatic ecosystems where runoff may introduce the antibiotic into water bodies. This raises concerns about ecological balance and the potential impact on microbial diversity.

生物活性

Ecenofloxacin, a fluoroquinolone antibiotic, exhibits significant biological activity primarily against bacterial pathogens. This article delves into its mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.

This compound's antibacterial activity is attributed to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to the active sites of these enzymes, this compound prevents the re-ligation of DNA strands after they have been cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.

Key Features:

  • Targets : DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits).
  • Action : Formation of a stable complex with the enzyme-DNA complex, inhibiting DNA replication.
  • Effect : Bactericidal at high concentrations; bacteriostatic at lower concentrations.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that enhance its efficacy:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High volume of distribution (>1 L/kg), indicating extensive tissue penetration.
  • Metabolism : Primarily metabolized in the liver with active metabolites contributing to its antibacterial action.
ParameterValue
Oral Bioavailability~70%
Peak Plasma Concentration (Cmax)2-4 hours post-administration
Half-life6-8 hours

Case Studies

  • Treatment of Respiratory Infections in Cattle :
    A study involving 110 cattle showed that this compound significantly improved recovery rates from shipping fever pneumonia. Cattle treated with 5 mg/kg demonstrated complete clinical recovery within three days, highlighting its effectiveness against Pasteurella species.
  • Aquaculture Applications :
    In a trial with Oreochromis niloticus, this compound was administered at doses of 10 and 20 mg/kg body weight. The results indicated a marked reduction in mortality rates due to infections caused by Pseudomonas aeruginosa and Enterococcus faecalis, showcasing its potential in aquaculture settings.

Resistance Considerations

While this compound is effective against many bacterial strains, resistance development is a concern. Studies indicate that high dosages can lead to the selection of resistant strains, necessitating careful dosage management to minimize this risk.

Dosage (mg/kg)Bacterial StrainOutcome
100Salmonella TyphimuriumComplete eradication
4Salmonella TyphimuriumReduced susceptibility
0.1Salmonella TyphimuriumNo significant effect

特性

IUPAC Name

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVIWAUAXKEKKF-PJFSTRORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167356
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162301-05-5
Record name Ecenofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECENOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。